molecular formula C8H8BrNO2 B11733154 N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B11733154
M. Wt: 230.06 g/mol
InChI Key: FOPPMJDZHLMQIP-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C8H8BrNO2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and a hydroxylamine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include additional steps for purification and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-hydroxyphenyl)methylidene]hydroxylamine
  • N-[(5-bromo-2-methoxyphenyl)methylidene]amine
  • N-[(5-bromo-2-methoxyphenyl)methylidene]hydrazine

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3

InChI Key

FOPPMJDZHLMQIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NO

Origin of Product

United States

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